
Dipropylzinc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipropylzinc is an organozinc compound with the chemical formula C₆H₁₄Zn. It is a colorless liquid that is highly reactive and used primarily in organic synthesis. The compound is known for its ability to form carbon-carbon bonds, making it a valuable reagent in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dipropylzinc can be synthesized through the reaction of zinc with propyl halides. One common method involves the reaction of zinc dust with propyl iodide in the presence of a suitable solvent such as diethyl ether. The reaction is typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as distillation under reduced pressure, is often employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Dipropylzinc undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form zinc oxide and propyl radicals.
Reduction: Can reduce certain organic compounds, such as ketones, to their corresponding alcohols.
Substitution: Participates in nucleophilic substitution reactions with halides and other electrophiles.
Common Reagents and Conditions:
Oxidation: Typically requires an oxidizing agent such as oxygen or hydrogen peroxide.
Reduction: Often involves the use of a reducing agent like lithium aluminum hydride.
Substitution: Commonly uses halides or other electrophiles in the presence of a suitable solvent.
Major Products:
Oxidation: Produces zinc oxide and propyl radicals.
Reduction: Yields alcohols from ketones.
Substitution: Forms new carbon-carbon bonds, resulting in various organic compounds.
Wissenschaftliche Forschungsanwendungen
Dipropylzinc has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and other therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of dipropylzinc involves its ability to donate electrons and form bonds with other molecules. This reactivity is due to the presence of the zinc atom, which can stabilize negative charges and facilitate the formation of new bonds. The compound’s molecular targets include various electrophiles, which it can react with to form new compounds.
Vergleich Mit ähnlichen Verbindungen
- Diethylzinc (C₄H₁₀Zn)
- Dimethylzinc (C₂H₆Zn)
- Diphenylzinc (C₁₂H₁₀Zn)
Each of these compounds has its own unique properties and applications, but dipropylzinc stands out for its specific reactivity and utility in forming propyl-containing compounds.
Eigenschaften
Molekularformel |
C6H14Zn |
|---|---|
Molekulargewicht |
151.6 g/mol |
IUPAC-Name |
zinc;propane |
InChI |
InChI=1S/2C3H7.Zn/c2*1-3-2;/h2*1,3H2,2H3;/q2*-1;+2 |
InChI-Schlüssel |
LDWKCBPOFGZHSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC[CH2-].CC[CH2-].[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


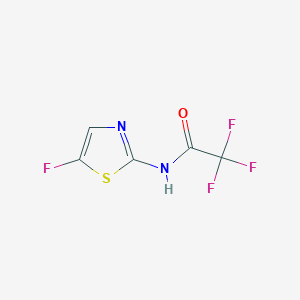
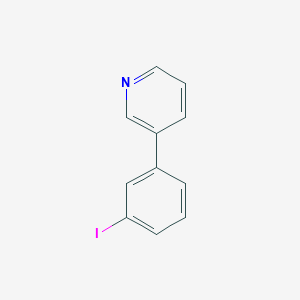
![3-Methyl-N-{[(pent-4-yn-1-yl)oxy]carbonyl}-L-valine](/img/structure/B8673863.png)



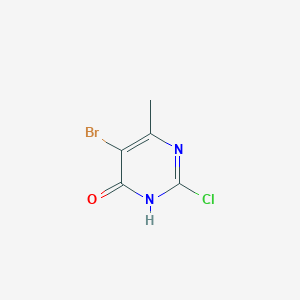

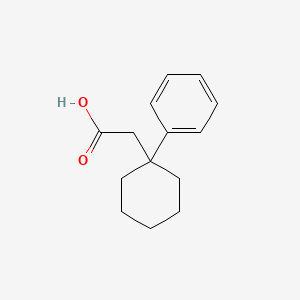
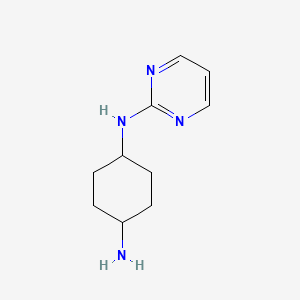
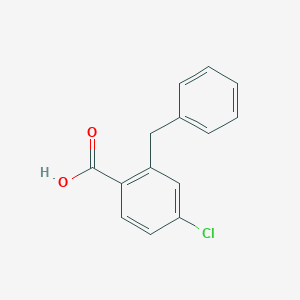
![5-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B8673927.png)

![ethyl 3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propanoate](/img/structure/B8673952.png)
